Tylophorinicine Tylophorinicine Tylophorinicine a potential leukemic drug. It has Antifungal activity, inhibition of thymidylate synthase by pergularinine.
Brand Name: Vulcanchem
CAS No.: 87302-57-6
VCID: VC0546101
InChI: InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24-/m0/s1
SMILES: O[C@H]1[C@@](CCC2)([H])N2CC3=C1C4=CC(OC)=C(OC)C=C4C5=CC(OC)=C(OC)C=C53
Molecular Formula: C24H27NO5
Molecular Weight: 409.48

Tylophorinicine

CAS No.: 87302-57-6

Cat. No.: VC0546101

Molecular Formula: C24H27NO5

Molecular Weight: 409.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tylophorinicine - 87302-57-6

Specification

CAS No. 87302-57-6
Molecular Formula C24H27NO5
Molecular Weight 409.48
IUPAC Name Dibenzo(f,H)pyrrolo(1,2-b)isoquinolin-14-ol, 9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxy-, (13aS,14R)-
Standard InChI InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24-/m0/s1
Standard InChI Key JWHWLMNMGLICQZ-UUOWRZLLSA-N
SMILES O[C@H]1[C@@](CCC2)([H])N2CC3=C1C4=CC(OC)=C(OC)C=C4C5=CC(OC)=C(OC)C=C53
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Tylophorinicine’s structure is characterized by a fused phenanthrene and indolizidine system, with methoxy and hydroxyl substituents. The stereochemistry is absolute, featuring two defined stereocenters . Key physicochemical attributes include:

PropertyValue
Molecular FormulaC₂₄H₂₇NO₅
Molecular Weight409.48 g/mol
SMILESCOC1=CC2=C(C=C1OC)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(OC)=C(OC)C=C25
InChI KeyJWHWLMNMGLICQZ-UUOWRZLLSA-N
Log P (Partition Coefficient)-3.21
Hydrogen Bond Donors (HBD)1
Hydrogen Bond Acceptors (HBA)6

The compound’s lipophilicity (Log P = -3.21) and solubility in dimethyl sulfoxide (DMSO) suggest moderate membrane permeability, enabling potential systemic applications .

Pharmacological Activities

Anticancer Activity

Tylophorinicine has demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism involves cell cycle arrest and apoptosis induction, often mediated through kinase inhibition.

In Vitro Cytotoxicity

In studies evaluating human cancer cell lines, tylophorinicine showed varying efficacy:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)50.71 ± 2.86
HepG2 (Liver)35.33 ± 2.97
HCT-116 (Colon)75.55

For comparison, tylophorinidine (a related alkaloid) exhibited lower IC₅₀ values (e.g., 6.45 μM for MCF-7), highlighting structure-activity relationships (SAR) .

Kinase Inhibition

Tylophorinicine inhibits Aurora-A and Aurora-B kinases, enzymes critical for mitotic progression:

TargetIC₅₀ (μM)Role in Cancer
Aurora-ANot reportedChromosome segregation
Aurora-BNot reportedCytokinesis

While specific IC₅₀ values for tylophorinicine are unavailable, its structural analogs (e.g., tylophorinidine) show IC₅₀ values of 0.6 μM (Aurora-A) and 1.3 μM (Aurora-B) .

Anti-Inflammatory Activity

Tylophorinicine suppresses nitric oxide (NO) production in macrophages, a key inflammatory mediator . This activity is attributed to its methoxy-substituted aromatic rings, which modulate NF-κB and c-JUN signaling pathways .

Research Findings and Structure-Activity Relationships

Molecular Properties and Bioactivity

Comparative molecular property analysis of phenanthroindolizidine alkaloids reveals critical SAR insights:

CompoundLog PHBDHBAHydration Energy (kcal/mol)
Tylophorine-2.5905-4.73
Tylophorinicine-3.2116-6.72
Tylophorinidine-2.2525-10.71

Tylophorinicine’s higher HBA (6) and HBD (1) correlate with enhanced hydration energy (-6.72 kcal/mol), potentially improving receptor binding .

Synthetic Derivatives

Derivatives such as tylophorinidine-N-oxide (IC₅₀ = 12.15 μM for MCF-7) demonstrate improved stability and cytotoxicity, suggesting oxidation at the indolizidine nitrogen enhances bioactivity .

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